molecular formula C7H4ClN3 B156109 4-Chloropyrido[3,4-d]pyrimidine CAS No. 51752-67-1

4-Chloropyrido[3,4-d]pyrimidine

Cat. No.: B156109
CAS No.: 51752-67-1
M. Wt: 165.58 g/mol
InChI Key: UKTHPAHJCQLABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloropyrido[3,4-d]pyrimidine is a key chemical intermediate belonging to a class of nitrogen-dense, planar heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery . The chlorination at the 4-position makes this compound a versatile building block for further derivatization via cross-coupling reactions or nucleophilic aromatic substitutions, enabling the rapid exploration of structure-activity relationships . The pyrido[3,4-d]pyrimidine core is recognized as a privileged structure in the design of potential therapeutic agents. Research indicates its application as a scaffold for developing inhibitors of the Epidermal Growth Factor Receptor (EGFR), a prominent target in oncology . Furthermore, this chemotype has been explored as an antagonist for the CXCR2 receptor, which plays a critical role in inflammatory diseases and cancer progression . Its structural similarity to approved drugs and natural purine bases underpins its utility in creating novel bioactive molecules targeting various kinases and enzymes . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-5-1-2-9-3-6(5)10-4-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTHPAHJCQLABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60483456
Record name 4-Chloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51752-67-1
Record name 4-Chloropyrido[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60483456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloropyrido[3,4-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Ii. Synthetic Methodologies for 4 Chloropyrido 3,4 D Pyrimidine and Its Analogs

General Synthetic Strategies for Pyrido[3,4-d]pyrimidine (B3350098) Core

The construction of the fused pyrido[3,4-d]pyrimidine ring system can be broadly categorized into several approaches, primarily involving the annulation of a pyrimidine (B1678525) ring onto a pre-existing pyridine (B92270) or vice versa. More contemporary methods also utilize multicomponent reactions to build the core structure in a more convergent and efficient manner. rsc.org

Synthesis from Pyridine Derivatives

A common and versatile method for constructing the pyrido[3,4-d]pyrimidine core begins with appropriately substituted pyridine derivatives. rsc.orgnih.gov This strategy involves building the pyrimidine ring onto the pyridine scaffold. The specific precursors often contain amino and cyano or carboxylate functionalities on adjacent carbons of the pyridine ring, which can then be cyclized with a one-carbon synthon.

A representative example starts with the nitration of 2-amino-4-picoline, which, after separation of isomers and subsequent chemical transformations, yields a key pyridine intermediate. nih.gov For instance, 3-amino-pyridine-4-carbonitrile derivatives are valuable precursors. The synthesis of 5-chloropyrido[3,4-d]pyrimidines has been achieved starting from 3,5-dichloropyridine-4-carbonitrile. mdpi.com This starting material undergoes a series of transformations, including nucleophilic substitution and reduction, to generate a 3-aminopyridine-4-carbonitrile intermediate, which is then cyclized to form the fused pyrimidine ring. mdpi.com

Another well-established route utilizes ortho-amino-ester derivatives of pyridine, such as ethyl 3-aminoisonicotinate. These compounds can be cyclized with various reagents to form the pyrimidine ring.

Table 1: Examples of Pyridine Precursors for Pyrido[3,4-d]pyrimidine Synthesis

Pyridine Starting MaterialKey IntermediateCyclization Reagent ExampleReference
2-Amino-4-picoline4-Methyl-3-nitropyridin-2-olFormamide, Urea, etc. nih.gov
3,5-Dichloropyridine-4-carbonitrile3-Amino-5-chloropyridine-4-carbonitrileFormic Acid / Formamide mdpi.com
Ethyl 3-aminoisonicotinateEthyl 3-aminoisonicotinateChloroformamidine (B3279071) hydrochloride nih.gov

Synthesis from Pyrimidine Derivatives

An alternative approach involves the annulation of a pyridine ring onto a starting pyrimidine molecule. nih.govmdpi.com This methodology typically starts with a substituted pyrimidine that has reactive sites allowing for the construction of the fused six-membered pyridine ring.

Generally, this strategy employs an aminopyrimidine derivative. For the related pyrido[2,3-d]pyrimidine (B1209978) isomers, 6-aminouracil (B15529) and its derivatives are common starting points. mdpi.com These compounds can react with various three-carbon synthons, such as α,β-unsaturated carbonyl compounds or their equivalents, to build the pyridine ring through cyclocondensation reactions. The reaction proceeds via an initial Michael addition of the aminopyrimidine to the electrophilic carbon of the three-carbon component, followed by intramolecular cyclization and subsequent aromatization to yield the pyridopyrimidine system. mdpi.com While less commonly reported for the specific [3,4-d] isomer, the fundamental chemical principles of this "pyrimidine-to-pyridopyrimidine" strategy are broadly applicable across the different isomeric scaffolds.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, represent a highly efficient and atom-economical approach to complex heterocyclic scaffolds. nih.gov This strategy has been successfully applied to the synthesis of various pyridopyrimidine isomers, offering advantages in terms of operational simplicity and the ability to rapidly generate diverse compound libraries. sciforum.net

For the synthesis of related pyrido[2,3-d]pyrimidines, a common MCR involves the condensation of an aminopyrimidine (like 6-aminouracil), an aldehyde, and an active methylene (B1212753) compound (such as malononitrile (B47326) or ethyl cyanoacetate). nih.govnih.gov Theoretical studies on the mechanism of these reactions suggest a sequence involving Knoevenagel condensation, Michael addition, and intramolecular cyclization. nih.govnih.gov Although specific examples for the [3,4-d] isomer are less prevalent in the literature, the MCR strategy remains a powerful and attractive option for its construction. Solvent-free MCRs have also been developed, further enhancing the green chemistry profile of this approach. sciforum.net

Specific Routes to 4-Chloropyrido[3,4-d]pyrimidine

The 4-chloro derivative of pyrido[3,4-d]pyrimidine is a pivotal intermediate for the synthesis of analogues, as the chlorine atom can be readily displaced by a variety of nucleophiles.

Chlorination of Pyrido[3,4-d]pyrimidin-4(3H)-ones

One of the most direct and widely used methods for synthesizing this compound is the chlorination of the corresponding pyrido[3,4-d]pyrimidin-4(3H)-one. This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common reagent. nih.govnih.gov

The reaction often involves heating the pyrido[3,4-d]pyrimidin-4(3H)-one substrate in neat phosphorus oxychloride, sometimes with the addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline or in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity. researchgate.netdeepdyve.com More recent developments have led to solvent-free, large-scale procedures where the substrate is heated with an equimolar amount of POCl₃ and a base such as pyridine in a sealed reactor. nih.gov

Mechanistic studies on the analogous chlorination of quinazolinones reveal that the reaction proceeds in two stages. nih.govacs.org An initial phosphorylation of the lactam oxygen occurs to form an O-phosphorylated intermediate, which is then attacked by a chloride ion to yield the final 4-chloro product upon heating. nih.govacs.org

Table 2: Typical Conditions for Chlorination of Heterocyclic 4-ones

Substrate TypeReagent(s)ConditionsReference
HydroxypyrimidinesPOCl₃, Pyridine160 °C, Sealed Reactor nih.gov
Quinazolin-4(3H)-onePOCl₃, PCl₅Heat on water bath researchgate.net
Quinazolin-4(3H)-onePOCl₃, R₃N70-90 °C nih.gov

Preparation from Methyl-3-amino-2-chloroisonicotinate Derivatives

A specific and effective route to the pyrido[3,4-d]pyrimidine core involves the cyclocondensation of an ortho-amino-chloro-substituted pyridine ester. The synthesis of 2-amino-substituted pyrido[3,4-d]pyrimidin-4-ol has been accomplished through the thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride. nih.gov

The synthesis begins with the preparation of the key pyridine precursor, ethyl 3-amino-2-chloroisonicotinate. This intermediate is then heated with chloroformamidine hydrochloride, often in a high-boiling solvent like dimethyl sulfone, to construct the pyrimidine ring. nih.gov The resulting pyrido[3,4-d]pyrimidin-4-ol (which exists in tautomeric equilibrium with the 4(3H)-one form) can then be subjected to chlorination as described in section 2.2.1 to yield the target this compound. This route provides a clear and controlled pathway to the desired heterocyclic system. nih.gov

Thermal Cyclocondensation Methods

Thermal cyclocondensation represents a direct approach to construct the pyrido[3,4-d]pyrimidine ring system. nih.gov This method typically involves heating a substituted aminopyridine precursor with a suitable cyclizing agent. For instance, the synthesis of 2-amino-8-chloropyrido[3,4-d]pyrimidin-4-ol has been accomplished through the thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride. nih.gov In this reaction, a mixture of the aminopyridine derivative, chloroformamidine hydrochloride, and dimethyl sulfone is heated at elevated temperatures, such as 140°C, to drive the cyclization and formation of the fused pyrimidine ring. nih.gov

Another example involves the preparation of 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one, a key intermediate for further derivatization. This was achieved in a three-step sequence starting from methyl-3-amino-2-chloroisonicotinate. acs.org The initial ester hydrolysis was followed by conversion to the primary amide. Subsequent ring formation was effected by treatment with triethyl orthoformate, demonstrating a cyclocondensation strategy to build the pyrimidinone ring. acs.org

Derivatization Strategies at the C-4 Position of this compound

The chlorine atom at the C-4 position of this compound is highly activated towards displacement, making it an excellent handle for introducing a variety of substituents. This reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a widely employed strategy for functionalizing the 4-position of the pyrido[3,4-d]pyrimidine core. nih.govnih.gov The reaction proceeds readily with a range of nucleophiles, including amines, alcohols, and thiols, often promoted by either acid or base. nih.govyoutube.com

The selectivity of nucleophilic attack at the C4 position over the C2 position in similar pyrimidine systems is a general observation. stackexchange.com This preference is explained by the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at C4, making it more electrophilic. stackexchange.com

In the synthesis of 2,4-disubstituted pyrido[3,4-d]pyrimidines, the nucleophilic aromatic substitution on 2,4-dichloropyrido[3,4-d]pyrimidine (B1390563) is selective for the 4-position. nih.gov This allows for a stepwise introduction of different substituents. For example, reaction with (R)-alaninol can be used to introduce this group at the C-4 position, followed by substitution at the C-2 position. nih.gov A variety of nucleophiles, such as 2,3-difluorobenzylamine, thiophenol, phenylethanethiol, and hexanethiol, have been successfully introduced at the C-4 position using this method, generally resulting in good to high yields. nih.gov

Starting MaterialNucleophileProductYieldReference
4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine4-chloroanilineN4-(4-Chlorophenyl)-8-methoxypyrido[3,4-d]pyrimidine-2,4-diamine87% nih.gov
2,4-dichloropyrido[3,4-d]pyrimidine(R)-alaninol(R)-2-((2-chloropyrido[3,4-d]pyrimidin-4-yl)amino)propan-1-olNot specified nih.gov
2,4-dichloropyrido[3,4-d]pyrimidine2,3-difluorobenzylamine2-chloro-N-(2,3-difluorobenzyl)pyrido[3,4-d]pyrimidin-4-amineGood nih.gov
2,4-dichloropyrido[3,4-d]pyrimidineThiophenol2-chloro-4-(phenylthio)pyrido[3,4-d]pyrimidineHigh nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide a powerful tool for forming carbon-carbon bonds at the C-4 position. nih.govresearchgate.net This reaction typically involves the coupling of the 4-chloro-substituted pyrido[3,4-d]pyrimidine with an organoborane reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. libretexts.org

The Suzuki coupling is valued for its versatility and functional group tolerance, enabling the synthesis of a wide range of biaryl and heteroaryl-substituted pyrido[3,4-d]pyrimidines. researchgate.net For instance, 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine has been successfully coupled with various boronic acids to afford analogs with C-C linked substituents. nih.gov Similarly, the derivatization of a 6-chloropyrido[3,4-d]pyrimidine (B1592607) was achieved via Suzuki coupling with phenylboronic acid, 2-furanylboronic acid, and 5-methylfuran-2-boronic acid, albeit with low to moderate yields due to purification challenges. mdpi.com For less reactive substrates, more active catalyst systems, such as a combination of Pd2(dba)3 and XPhos, can be employed. mdpi.com

Amidation and Amination Reactions

Amidation and amination reactions are specific and highly effective methods for introducing nitrogen-based functionalities at the C-4 position. These reactions are essentially a subset of nucleophilic aromatic substitution, where an amine acts as the nucleophile. youtube.com

A one-pot BOP-mediated amination has been utilized to introduce (R)-alaninol at the C-4 position of a 6-imidazolyl-2-thioxopyrido[3,4-d]pyrimidin-4-one precursor to yield the corresponding 4-amino-6-imidazolyl-pyrido[3,4-d]pyrimidine in good yield. nih.gov In another synthetic route, a 4-chloro intermediate, generated in situ from the corresponding pyrimidin-4-one using thionyl chloride and catalytic DMF, was directly subjected to an amination reaction to furnish the desired 4-amino derivative in good yield. mdpi.com

Synthetic Approaches for Substituted Pyrido[3,4-d]pyrimidine Scaffolds (General)

Beyond derivatization at the C-4 position, methods have been developed to introduce substituents at other positions of the pyrido[3,4-d]pyrimidine scaffold, allowing for a more comprehensive exploration of the chemical space.

Synthesis of 5-Substituted Pyrido[3,4-d]pyrimidines

The synthesis of 5-substituted pyrido[3,4-d]pyrimidines has been explored to investigate the structure-activity relationship of this scaffold. nih.gov One approach starts from the commercially available 3,5-dichloropyridine-4-carbonitrile. nih.gov A nucleophilic aromatic substitution with sodium azide (B81097) yields a mixture of the desired 5-azido-3-chloropyridine-4-carbonitrile and a disubstituted derivative. nih.gov Subsequent transformations would then lead to the 5-substituted pyrido[3,4-d]pyrimidine core. However, challenges in the reduction of the azide group have been noted. nih.gov

Synthesis of 2,4-Disubstituted Pyrido[3,4-d]pyrimidines

The synthesis of 2,4-disubstituted pyrido[3,4-d]pyrimidines can be achieved through nucleophilic substitution reactions on a suitable precursor, such as 2,4-dichloropyrido[3,4-d]pyrimidine. By treating this dichloro-intermediate with various nucleophiles, a diverse range of substituents can be introduced at the C2 and C4 positions. For instance, reactions with amines, alcohols, and thiols in the presence of a suitable base and solvent system allow for the stepwise or simultaneous substitution of the chlorine atoms. researchgate.net This modular approach enables the creation of a library of compounds with different functionalities for structure-activity relationship (SAR) studies. researchgate.net

Table 2: Reagents and Conditions for Synthesis of 2,4-Disubstituted Pyrido[3,4-d]pyrimidines

Position Reagent/Condition Resulting Substituent Reference
C4/C2 Amine, Et3N, ACN, 0 °C—RT Amino group researchgate.net
C4/C2 HO(CH2)2OH, NaH, ACN, 0 °C—RT Hydroxyethoxy group researchgate.net
C4/C2 2,3-Difluorobenzyl thiol, NaH, 1,4-dioxane, RT—60 °C 2,3-Difluorobenzylthio group researchgate.net
C4/C2 (R)-Alaninol, Et3N, ACN, 0 °C—RT (R)-Alaninol-derived group researchgate.net
C4/C2 2,3-Difluorobenzylamine, 1,4-dioxane, 100 °C 2,3-Difluorobenzylamino group researchgate.net
C4/C2 2,3-Difluorobenzylalcohol, K2CO3, 1,4-dioxane, 120 °C 2,3-Difluorobenzylalkoxy group researchgate.net

Synthesis of 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones

A pivotal intermediate for accessing 8-substituted analogs is 8-chloropyrido[3,4-d]pyrimidin-4(3H)-one. Its synthesis begins with methyl-3-amino-2-chloroisonicotinate, which undergoes ester hydrolysis followed by conversion to the primary amide. Ring formation is then achieved by treatment with triethyl orthoformate. acs.org This 8-chloro intermediate is a versatile substrate for introducing various substituents at the C8 position, primarily through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. acs.orgacs.org

For example, Suzuki cross-coupling reactions with boronic acids or their esters have been successfully employed to introduce pyrazolyl groups at the C8 position. acs.org Furthermore, SNAr reactions on a SEM-protected version of the 8-chloro intermediate allow for the introduction of diverse functionalities, which can be further elaborated. acs.org These methods have been instrumental in developing potent inhibitors of histone lysine (B10760008) demethylases (KDMs). acs.orgnih.govnih.gov

Table 3: Synthetic Scheme for 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones

Step Starting Material Reagents Intermediate/Product Purpose Reference
1 Methyl-3-amino-2-chloroisonicotinate 1. Ester Hydrolysis2. Acid Chloride Formation3. Triethyl orthoformate 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one Key intermediate synthesis acs.org
2a 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one (1H-pyrazol-3-yl)boronic acid, Suzuki coupling conditions 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one C8-functionalization via cross-coupling acs.org

Green Chemistry Approaches in Pyrido[3,4-d]pyrimidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyridopyrimidines, to enhance sustainability. rasayanjournal.co.in These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Key green methodologies applicable to pyridopyrimidine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, increase product yields, and improve product purities compared to conventional heating methods. rasayanjournal.co.inresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, often using techniques like ball milling ("Grindstone Chemistry"), minimizes volatile organic compound (VOC) emissions and simplifies product workup. rasayanjournal.co.inresearchgate.net This mechanochemical approach has been successfully used for the synthesis of pyrido[2,3-d]pyrimidines through multicomponent reactions. researchgate.net

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single pot to form a final product that incorporates portions of all starting materials. rasayanjournal.co.in This strategy enhances atom economy and procedural efficiency. A catalyst-free, one-pot multicomponent reaction has been developed for synthesizing pyrido[2,3-d]pyrimidines using a ball-mill. researchgate.net

Use of Greener Solvents: When solvents are necessary, replacing hazardous solvents with more environmentally benign alternatives like ionic liquids or water is a core tenet of green synthesis. rasayanjournal.co.in

While specific examples detailing the green synthesis of this compound are not extensively documented in the provided results, the successful application of these principles to closely related structures like pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines suggests a strong potential for developing more sustainable routes to the target compound and its analogs. researchgate.netnih.gov

Table 4: Overview of Green Chemistry Techniques in Pyrimidine Synthesis

Technique Advantages Application Example Reference
Microwave Irradiation Reduced reaction times, higher yields, enhanced purity. Synthesis of fused pyrimido[4,5-d]pyrimidine (B13093195) systems. researchgate.net
Mechanochemical Synthesis (Ball-Milling) Solvent-free, catalyst-free, cost-effective, simple workup. Multicomponent synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines. researchgate.net
Multicomponent Reactions (MCRs) High atom economy, procedural efficiency, reduced waste. One-pot synthesis of benzopyrano[2,3-d]pyrimidine derivatives. rasayanjournal.co.in

Iii. Medicinal Chemistry and Pharmacological Potential of 4 Chloropyrido 3,4 D Pyrimidine Derivatives

Biological Activities and Therapeutic Applications of Pyrido[3,4-d]pyrimidines

Derivatives of the pyrido[3,4-d]pyrimidine (B3350098) core have been extensively investigated and have demonstrated a wide range of pharmacological effects. These activities underscore the potential of this scaffold in the development of new therapeutic agents for various diseases.

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with pyrido[3,4-d]pyrimidine derivatives emerging as a particularly promising class. amanote.com The anticancer properties of these compounds are often attributed to their ability to interfere with critical cellular processes such as cell signaling pathways that regulate cell proliferation, differentiation, and apoptosis. amanote.com

A series of 4-substituted 2-amino-pyrido[3,4-d]pyrimidine analogs have been designed and synthesized, demonstrating selective inhibitory effects against certain cancer cell lines. amanote.com For instance, some of these compounds have shown high selectivity against renal and breast cancer cell lines in the National Cancer Institute's 60 human cancer cell line (NCI 60) panel. amanote.com One study highlighted a compound that exhibited significant anti-tumor activity on MGC803 cells with an IC50 value of 0.59 μM. nih.govnih.gov Mechanistic studies revealed that this compound could inhibit cell migration and induce apoptosis by up-regulating the expression of Bid and PARP, while down-regulating the expression of Cyclin D1. nih.govnih.gov

Furthermore, the pyrido[3,4-d]pyrimidine scaffold has been identified as a novel chemotype for inhibiting Monopolar Spindle Kinase 1 (MPS1), a key mitotic target in cancer therapy. mdpi.com A structure-based hybridization approach led to the discovery of derivatives with subnanomolar inhibitory constants (Ki) and excellent selectivity. mdpi.com

Upregulated CXCR2 signaling is implicated in various cancers, making its antagonism a viable therapeutic strategy. mdpi.comnih.gov A pyrido[3,4-d]pyrimidine analogue was identified as a potent CXCR2 antagonist with an IC50 value of 0.11 µM. mdpi.comnih.gov Subsequent structure-activity relationship (SAR) studies have been conducted to optimize the antagonistic potency of this scaffold. mdpi.comnih.gov

Compound/Derivative ClassCancer Type/TargetKey Findings
4-Substituted 2-amino-pyrido[3,4-d]pyrimidinesBreast and Renal CancerHighly selective inhibitory effects against UO-31 renal cancer and MDA-MB-468, MCF-7 breast cancer cell lines. amanote.com
Pyrido[3,4-d]pyrimidine Compound 30Gastric Cancer (MGC803 cells)IC50 = 0.59 μM; inhibits migration, induces apoptosis. nih.govnih.gov
Pyrido[3,4-d]pyrimidine HybridsMonopolar Spindle Kinase 1 (MPS1)Subnanomolar Ki values and excellent selectivity. mdpi.com
Pyrido[3,4-d]pyrimidine AnalogueCXCR2 AntagonistIC50 = 0.11 µM in a calcium mobilization assay. mdpi.comnih.gov

The broad biological activity of fused pyrimidine (B1678525) derivatives extends to the antiviral domain. amanote.com A patent application has claimed pyridopyrimidine analogues for the treatment and prevention of Hepatitis C virus (HCV) infections. nih.gov This suggests that the pyrido[3,4-d]pyrimidine scaffold is being explored for its potential to inhibit viral replication. While specific data on 4-Chloropyrido[3,4-d]pyrimidine's efficacy against Hepatitis C is not extensively detailed in the public domain, the inclusion of the broader class in antiviral research is a positive indicator.

Research on related pyrimido[4,5-d]pyrimidines has shown that certain derivatives exhibit selective efficacy against coronaviruses. nih.gov This highlights the potential of the broader pyridopyrimidine family as a source of novel antiviral agents.

The pyrido[3,4-d]pyrimidine scaffold has been associated with anti-inflammatory properties. amanote.com Upregulated CXCR2 signaling is a hallmark of numerous inflammatory diseases, and as mentioned previously, pyrido[3,4-d]pyrimidine analogues have been identified as potent CXCR2 antagonists. mdpi.comnih.gov This provides a clear mechanism through which these compounds can exert anti-inflammatory effects by blocking the chemo-attraction of immune cells to sites of inflammation.

Furthermore, studies on tetrahydropyridopyrimidine derivatives have shown that they can suppress the inflammatory component of neuropathic pain, indicating a direct anti-inflammatory action.

Fused pyrimidine derivatives have demonstrated a spectrum of antimicrobial activities, including antifungal action. amanote.com While specific studies focusing solely on the antifungal properties of this compound are not abundant, the general antifungal potential of the broader pyridopyrimidine class is recognized. For instance, research on pyrimidine derivatives containing an amide moiety has identified compounds with significant antifungal activity against various plant fungal pathogens.

Fungal StrainCompound/Derivative ClassKey Findings
Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerealPyrimidine derivatives with an amide moietySome compounds exhibited higher antifungal activity than the commercial fungicide Pyrimethanil.

The antibacterial potential of pyridopyrimidine derivatives has been an area of active research. amanote.com Studies on pyrazolo[3,4-d]pyrimidines, which are bioisosteres of the purines found in DNA and RNA, have shown promising antibacterial properties. nih.gov This is particularly relevant in the context of cancer therapy, where patients are more susceptible to bacterial infections. nih.gov Some pyrazolo[3,4-d]pyrimidine kinase inhibitors have demonstrated bacteriostatic activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov

Bacterial StrainCompound/Derivative ClassKey Findings
Staphylococcus aureus, Escherichia coliPyrazolo[3,4-d]pyrimidine kinase inhibitorsDemonstrated bacteriostatic activity. nih.gov

The structural features of pyridopyrimidines have also led to their investigation as potential antihypertensive agents. amanote.com While direct and extensive research on the antihypertensive effects of this compound is limited, studies on related pyrimidine derivatives have shown promise. For example, a series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which share the pyrimidine core, have demonstrated the ability to reduce blood pressure in spontaneously hypertensive rats. Some of these compounds were effective at oral doses as low as 0.3-10 mg/kg and exhibited alpha-adrenoceptor blocking effects.

Antileishmanial Activity

While various fused pyrimidine systems have been investigated for their antileishmanial properties, specific studies focusing on the antileishmanial activity of derivatives from the pyrido[3,4-d]pyrimidine scaffold are not extensively documented in publicly available research. Research has been conducted on related isomers, such as pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, which have shown activity against Leishmania donovani promastigotes. nih.gov For instance, compounds 3, 12, and 13 from this series demonstrated notable in vitro activity, with IC₅₀ values between 10.23 ± 1.50 and 15.58 ± 1.67 µg/ml. nih.gov Additionally, pyrimido[5,4-d]pyrimidine (B1612823) derivatives have been identified as a promising class of antileishmanial agents, with compound 4c showing an IC₅₀ of 3.13 μM against Leishmania infantum. nih.gov However, direct evidence for the antileishmanial potential of the pyrido[3,4-d]pyrimidine core remains an area for future investigation.

Antipyretic Activity

CNS Depressive Activity

The effects of pyrido[3,4-d]pyrimidine derivatives on the central nervous system (CNS) have not been a primary focus of published research. Although some related heterocyclic systems, such as 1-aryl-3-(2-pyrimidyl)thiocarbamides and their cyclized thiazolidone counterparts, have been shown to possess CNS depressant activity by potentiating pentobarbital-induced hypnosis in mice, similar investigations for the pyrido[3,4-d]pyrimidine scaffold are not found in the literature. nih.gov A general review of pyrido[2,3-d]pyrimidines mentions CNS depressive activity as one of the many biological properties investigated for this class of compounds, but specific examples and data related to the pyrido[3,4-d]pyrimidine core are absent. researchgate.net

Diuretic Activity

The potential for pyrido[3,4-d]pyrimidine derivatives to act as diuretics has not been substantially explored in scientific literature. Research into the diuretic properties of related fused pyrimidine systems has been conducted. For instance, certain derivatives of the bioisosteric quinazoline (B50416) and pyridopyrimidine scaffolds have been prepared as potential diuretic agents. nih.gov Studies on other isomers, such as 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidines and 1,2-dihydro-2-(3-pyridyl)-3H-pyrido[2,3-d]pyrimidin-4-one, have also been undertaken to evaluate diuretic effects. documentsdelivered.comnih.gov However, specific data on the diuretic activity of the pyrido[3,4-d]pyrimidine class of compounds are not available.

Enzyme Inhibition by Pyrido[3,4-d]pyrimidine Derivatives

Kinase Inhibitory Activities

The pyrido[3,4-d]pyrimidine scaffold has emerged as a privileged structure for the development of potent and selective kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. nih.gov The 4-chloro derivative serves as a key intermediate, allowing for diverse substitutions at the C-4 position to optimize binding and activity against various kinase targets.

Monopolar Spindle 1 (MPS1) Kinase Inhibition: A significant breakthrough was the discovery of pyrido[3,4-d]pyrimidine derivatives as potent inhibitors of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint in cell division. acs.org Chromosomally unstable cancer cells are particularly dependent on MPS1, making it an attractive therapeutic target. acs.org Through a structure-based hybridization approach, researchers developed a series of novel inhibitors. acs.org Optimization of this series led to compound 34h , which demonstrated high potency in biochemical assays and effectively inhibited MPS1 activity in cellular models. acs.org This compound also showed a high degree of selectivity against other kinases, including CDK2 and Aurora A/B, and possessed a favorable pharmacokinetic profile in rodents. acs.org

Receptor-Interacting Protein Kinase 3 (RIPK3) Inhibition: Derivatives of pyrido[3,4-d]pyrimidine have also been identified as inhibitors of necroptosis, a form of programmed cell death mediated by RIPK3. nih.gov Necroptosis is implicated in various inflammatory diseases. A synthesized series of these compounds was evaluated for their ability to block the RIPK3-mediated phosphorylation of MLKL. Compound 20 from this series showed inhibitory activity against RIPK3 comparable to the known inhibitor GSK872 and exhibited greater selectivity for RIPK3 over RIPK1. nih.gov This compound was also shown to suppress the migration and invasion of pancreatic cancer cells by downregulating necroptosis-induced CXCL5 secretion. nih.gov

General Anticancer and Kinase Inhibitory Potential: The pyrido[3,4-d]pyrimidine core is a versatile scaffold for generating diverse kinase inhibitors. nih.gov A series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were synthesized and screened against the National Cancer Institute's 60 human cancer cell line panel. nih.gov These studies revealed that specific substitution patterns led to selective activity against breast and renal cancer cell lines. For example, compound 21 , featuring a 3-fluoro substitution, showed significant growth inhibition against MCF-7 and MDA-MB-468 breast cancer cell lines. nih.gov Further studies on other pyrido[3,4-d]pyrimidine derivatives identified compound 30 as a potent antitumor agent against MGC803 gastric cancer cells, with an IC₅₀ value of 0.59 μM. nih.gov Mechanistic studies showed that this compound could induce apoptosis and inhibit cell migration. nih.gov

Table 1: Kinase Inhibitory Activity of Pyrido[3,4-d]pyrimidine Derivatives

Compound Target Kinase(s) Activity (IC₅₀ / Kᵢ) Cell Line / Model Reference
24c MPS1 IC₅₀ = 0.008 µM Biochemical Assay acs.org
34h MPS1 Kᵢ < 0.003 µM Biochemical Assay acs.org
20 RIPK3 IC₅₀ = 15 nM Biochemical Assay nih.gov
20 RIPK1 IC₅₀ = 1100 nM Biochemical Assay nih.gov
21 Not Specified 60.77% Growth Inhibition MCF-7 (Breast Cancer) nih.gov
21 Not Specified 71.42% Growth Inhibition MDA-MB-468 (Breast Cancer) nih.gov
30 Not Specified IC₅₀ = 0.59 µM MGC803 (Gastric Cancer) nih.gov
BOS172722 General Kinase Not Specified Cancer Treatment nih.gov
Tyrosine Kinase (TK) Inhibition

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a common feature in many types of cancer, making them a prime target for the development of therapeutic agents. The pyrido[3,4-d]pyrimidine core, as an analogue of purine, serves as a versatile template for the design of ATP-competitive kinase inhibitors.

The Epidermal Growth Factor Receptor (EGFR) is a member of the ErbB family of receptor tyrosine kinases and is a well-established target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell growth and proliferation.

Research has shown that certain derivatives of the pyrido[3,4-d]pyrimidine scaffold are potent inhibitors of EGFR. For instance, a study on 4,6-disubstituted pyrido[3,4-d]pyrimidines demonstrated high potency in inhibiting both EGFR and another member of the ErbB family, c-ErbB-2, indicating dual inhibitory action. nih.gov These compounds exhibited an IC50 value of 0.0001 µM for EGFR inhibition. nih.gov In an in vivo study using a BT474 breast tumor xenograft model, these derivatives were capable of completely inhibiting tumor growth. nih.gov

Furthermore, a series of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidines has been synthesized and evaluated for their activity against various EGFR mutants, including those with the L858R, T790M, and C797S mutations which are associated with resistance to existing EGFR inhibitors. nih.gov One compound from this series was particularly effective, with IC50 values of 1.1 nM, 34 nM, and 7.2 nM against EGFRL858R, EGFRL858R/T790M, and EGFRL858R/T790M/C797S respectively. nih.gov Molecular docking studies suggested that a hydroxyl group on this compound could interact with the Ser797 residue of EGFR, contributing to its strong binding affinity. nih.gov

While not a direct derivative of this compound, it is noteworthy that a recent 2024 study on new pyridopyrimidine derivatives highlighted compounds with dual inhibitory activity against EGFR and Cyclin-Dependent Kinase 4 (CDK4)/cyclin D1. nih.gov

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). While the development of Bcr-Abl inhibitors has revolutionized the treatment of CML, drug resistance remains a significant challenge.

The pyrido[2,3-d]pyrimidine (B1209978) isomer of the scaffold has been the basis for potent Bcr-Abl inhibitors. One of the most notable is PD166326, which has demonstrated greater antileukemic activity than imatinib (B729) mesylate in a murine model of CML. nih.govnih.gov PD166326 inhibits Bcr-Abl-dependent cell growth with an IC50 of 2 nM and has an IC50 of 100–200 pM in kinase inhibition assays. nih.govaacrjournals.org Studies have shown that PD166326 is a more potent inhibitor of Bcr/Abl- and stem cell factor–dependent proliferation than imatinib. nih.gov Furthermore, it has shown efficacy against imatinib-resistant CML induced by certain Bcr-Abl mutants. nih.gov The binding mode of pyrido-pyrimidines like PD173955 to the Abl kinase domain differs from that of imatinib, which may account for their activity against some imatinib-resistant mutations. ashpublications.org

It is important to note that these potent Bcr-Abl inhibitors are based on the pyrido[2,3-d]pyrimidine scaffold, and while they underscore the potential of the broader pyridopyrimidine class, specific research on this compound derivatives as Bcr-Abl inhibitors is not as extensively documented in the reviewed literature.

The SRC family of non-receptor tyrosine kinases (SFKs) are involved in a multitude of signaling pathways that control cell proliferation, survival, migration, and angiogenesis. Aberrant SRC activity is a hallmark of many cancers.

The pyrazolo[3,4-d]pyrimidine scaffold, a close isostere of pyrido[3,4-d]pyrimidine, has yielded selective SFK inhibitors. A notable example is the derivative SI221, which has been shown to reduce rhabdomyosarcoma cell growth both in vitro and in vivo. nih.gov SI221 was found to be particularly effective against the SFK member YES. nih.gov Another well-known SFK inhibitor with this core is PP2, which is used as a research tool to study SFK signaling. nih.govresearchgate.net A recently developed selective SFK inhibitor, NXP900, which locks SRC in its inactive conformation, is currently in phase 1 clinical trials. ed.ac.uk While these examples highlight the utility of the related pyrazolo[3,4-d]pyrimidine core for SFK inhibition, direct research on this compound derivatives for this target is less prevalent in the examined sources.

Phosphoinositide 3-kinase (PI3K) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell proliferation, survival, and metabolism. Its hyperactivation is one of the most common events in human cancers, making PI3K an attractive target for cancer therapy.

While the broader class of pyrimidine derivatives has been explored for PI3K inhibition, specific research focusing on derivatives of the this compound scaffold as PI3K inhibitors is not extensively reported in the available scientific literature. google.com Studies on related scaffolds, such as furo[2,3-d]pyrimidines, have led to the development of PI3K-α inhibitors. nih.gov

Monopolar Spindle Kinase 1 (MPS1) Inhibition

Monopolar Spindle Kinase 1 (MPS1), also known as TTK, is a dual-specificity protein kinase that plays a central role in the spindle assembly checkpoint, a critical cellular mechanism that ensures the accurate segregation of chromosomes during mitosis. As cancer cells often exhibit chromosomal instability, they are particularly reliant on the spindle assembly checkpoint for survival, making MPS1 an attractive target for anticancer drug development.

A series of novel pyrido[3,4-d]pyrimidine derivatives have been identified as potent and selective inhibitors of MPS1. These inhibitors have demonstrated high biological activity, and their binding modes with MPS1 have been investigated through molecular docking and dynamics simulations. These studies have revealed that the pyrido[3,4-d]pyrimidine scaffold forms key hydrophobic interactions with the hinge region of the MPS1 kinase domain.

One of the most promising MPS1 inhibitors from this class is BOS172722. This compound is a highly potent and selective inhibitor of MPS1 with an IC50 of 2 nM. nih.gov It has shown excellent pharmacokinetic properties and has demonstrated the ability to suppress MPS1 autophosphorylation in vivo. nih.gov BOS172722 has been investigated for the treatment of various cancers, with a particular focus on triple-negative breast cancer, where it has shown synergistic effects when combined with paclitaxel (B517696). aacrjournals.org

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for the regulation of the cell cycle. The aberrant activity of CDKs is a common feature of cancer, leading to uncontrolled cell proliferation.

While the pyrazolo[3,4-d]pyrimidine scaffold, a close analog of pyrido[3,4-d]pyrimidine, has been a fruitful area of research for the development of CDK inhibitors, there is limited specific information in the reviewed literature on derivatives of the this compound scaffold as CDK inhibitors. rsc.org For instance, a series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been designed and evaluated as CDK inhibitors for pancreatic cancer. nih.gov A recent 2024 study reported on new pyridopyrimidine derivatives with dual inhibitory activity against EGFR and CDK4/cyclin D1, however, these were based on the pyrido[2,3-d]pyrimidine isomer. nih.gov

Receptor Modulation by Pyrido[3,4-d]pyrimidine Derivatives

While research on direct CCK1R antagonism by pyrido[3,4-d]pyrimidines was not found in the provided results, studies on related pyridopyrimidine scaffolds have been conducted. A series of antagonists based on a 5-(tryptophylamino)-1,3-dioxoperhydropyrido[1,2-c]pyrimidine scaffold were developed as potent and highly selective CCK1 antagonists. nih.gov

In an effort to explore the structure-activity relationship, structural modifications were made to this scaffold. nih.gov The introduction of a methyl group at the 4-position had a stereochemistry-dependent effect on receptor selectivity. nih.gov When introduced into the (4aS,5R)-diastereoisomers, it increased CCK1 binding potency. nih.gov However, when the same modification was made to the opposite (4aR,5S)-stereoisomer, it resulted in a reversal of selectivity, producing compounds with antagonist activity at CCK2 receptors instead of CCK1 receptors. nih.gov

Chemokine Receptor CXCR2 Antagonism

The C-X-C chemokine receptor 2 (CXCR2) has emerged as a significant therapeutic target in the scientific community due to its association with a variety of inflammatory diseases, autoimmune disorders, and certain types of cancer. nih.govnih.gov The antagonism of this receptor is a promising strategy for the development of new treatments. In this context, the pyrido[3,4-d]pyrimidine scaffold has been identified as a core structure for the design of novel CXCR2 antagonists.

Initial exploration into this area was spurred by a scaffold hopping study, which aimed to identify new chemical entities with CXCR2 antagonistic properties. This research led to the identification of a pyrido[3,4-d]pyrimidine analogue, designated as compound 2 , which demonstrated promising activity with a half-maximal inhibitory concentration (IC50) of 0.11 µM in a kinetic fluorescence-based calcium mobilization assay. nih.govnih.govmdpi.com This assay measures the ability of a compound to inhibit the increase in intracellular calcium levels induced by the natural ligand for CXCR2, CXCL8, in human glioblastoma U87 cells that overexpress the receptor. nih.gov

The discovery of this initial hit prompted a more in-depth investigation into the structure-activity relationships (SAR) of the pyrido[3,4-d]pyrimidine series to enhance its antagonistic potency. This involved systematic structural modifications of the lead compound. nih.govnih.gov However, these studies revealed that the SAR for this class of compounds is stringent. The majority of the newly synthesized analogues showed a complete loss of CXCR2 antagonistic activity. nih.govnih.gov

One notable exception was a 6-furanyl-pyrido[3,4-d]pyrimidine analogue, compound 17b , which exhibited an antagonistic potency similar to the original lead compound. nih.govnih.gov Conversely, the introduction of a methyl group to the furanyl moiety, as seen in compound 17c , resulted in a complete abolishment of its antagonistic effects. mdpi.com Furthermore, the substitution of an amino group at the 6-position of the pyrido[3,4-d]pyrimidine core, creating compound 21 , also led to a total loss of activity. mdpi.com This finding is particularly interesting as an amino group at a similar position in the thiazolo[4,5-d]pyrimidine (B1250722) series is known to confer potent CXCR2 antagonism, suggesting that the SAR between these two scaffolds does not run in parallel. mdpi.com

For the purpose of comparison and validation of the assay, a well-established CXCR2 antagonist, Navarixin , was used as a positive control, displaying an IC50 value of 0.0049 µM. nih.gov

The synthesis of these pyrido[3,4-d]pyrimidine derivatives typically begins with commercially available starting materials such as 3,5-dichloropyridine-4-carbonitrile or 5-bromo-4-methyl-3-nitropyridine. nih.gov

Table 1: CXCR2 Antagonistic Activity of Pyrido[3,4-d]pyrimidine Derivatives

CompoundDescriptionIC50 (µM)
2 Initial pyrido[3,4-d]pyrimidine lead compound0.11 nih.govmdpi.com
17b 6-furanyl-pyrido[3,4-d]pyrimidine analogueSimilar to compound 2 nih.govnih.gov
17c 6-(methyl-furanyl)-pyrido[3,4-d]pyrimidine analogueInactive mdpi.com
21 6-amino-pyrido[3,4-d]pyrimidine analogueInactive mdpi.com
Navarixin Reference CXCR2 antagonist0.0049 nih.gov

Iv. Structure Activity Relationships Sar and Structure Based Drug Design Sbdd

Impact of Substitution Patterns on Biological Activity

The biological activity of pyrido[3,4-d]pyrimidine (B3350098) derivatives is highly sensitive to the nature and position of various substituents on the core scaffold. Systematic modification at different positions has allowed researchers to probe the chemical space and develop potent and selective inhibitors against various biological targets.

The chlorine atom at the C-4 position of the pyrido[3,4-d]pyrimidine ring is a pivotal feature for both chemical reactivity and biological activity. This position is highly susceptible to nucleophilic aromatic substitution, making the 4-chloro derivative a key intermediate for the synthesis of diverse compound libraries. nih.govmdpi.com

The reactivity of the C-4 position is demonstrated in the synthesis of 2,4-disubstituted pyrido[3,4-d]pyrimidines, where nucleophilic substitution on a 2,4-dichloro intermediate occurs selectively at the C-4 position first. mdpi.com This preferential reactivity allows for a controlled, stepwise introduction of different functional groups. For instance, the lactam moiety of a pyrido[3,4-d]pyrimidin-4-one can be converted to the highly reactive 4-chloro intermediate, which is then immediately subjected to an amination reaction to furnish the desired 4-amino substituted product. mdpi.com This strategy enables the rapid generation of analogues with varied substituents at the C-4 position, which is essential for exploring SAR. nih.gov From a biological standpoint, the group introduced at the C-4 position often plays a critical role in anchoring the molecule within the binding site of a target protein.

Modifications at other positions of the pyrido[3,4-d]pyrimidine scaffold have profound effects on the biological profile of the resulting compounds.

C-2 Position: The C-2 position is a common site for introducing diversity. Studies on 2-amino pyrido[3,4-d]pyrimidine derivatives have shown that this group is compatible with potent anticancer activity. nih.gov In the development of CXCR2 antagonists, the C-2 position was substituted with a 2,3-difluorobenzylthio group, which was maintained while varying the C-4 position to probe for optimal interactions. mdpi.com

C-5 Position: There is limited specific information in the provided search results regarding the direct impact of C-5 substituents on the biological activity of the 4-chloropyrido[3,4-d]pyrimidine scaffold itself. However, synthetic routes for 5-substituted analogues have been developed, indicating it is a viable position for modification. mdpi.com

C-6 Position: The C-6 position has been shown to be sensitive to substitution. In the context of CXCR2 antagonism, introduction of a 6-furanyl group resulted in a compound with comparable activity to the unsubstituted parent compound. mdpi.com However, further substitution on that furan (B31954) ring with a methyl group led to a complete loss of activity. mdpi.com Similarly, introducing an amino group at the C-6 position also resulted in an inactive compound, highlighting the stringent steric and electronic requirements for this position. mdpi.com Synthetically, steric hindrance from a substituent at the C-6 position can also impede subsequent chemical reactions. mdpi.com

C-8 Position: The C-8 position is crucial for the activity of certain pyrido[3,4-d]pyrimidine derivatives. In a series of anticancer agents, an 8-methoxy group was found to be important for activity; its replacement with a hydroxyl group led to a decrease in inhibitory effects against breast cancer cell lines. nih.gov Other research has noted that 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones can be potent inhibitors of histone lysine (B10760008) demethylase. mdpi.com

The following table summarizes the observed effects of substitutions at various positions on the pyrido[3,4-d]pyrimidine core.

PositionSubstituentTarget/AssayEffect on ActivityReference
C-2 2,3-DifluorobenzylthioCXCR2 AntagonismMaintained as part of active compounds mdpi.com
C-6 FuranylCXCR2 AntagonismActivity comparable to unsubstituted mdpi.com
C-6 Methyl-furanylCXCR2 AntagonismComplete loss of activity mdpi.com
C-6 AminoCXCR2 AntagonismComplete loss of activity mdpi.com
C-8 Methoxy (B1213986)Breast Cancer Cell LinesImportant for activity nih.gov
C-8 HydroxyBreast Cancer Cell LinesDecreased inhibitory activity nih.gov
C-8 VariousHistone Lysine DemethylasePotent inhibition mdpi.com

Fusing additional rings to the pyrido[3,4-d]pyrimidine scaffold is a powerful strategy to create novel chemical entities with distinct biological properties. Fused pyrimidine (B1678525) systems, such as the quinazoline (B50416) core, are well-established in medicinal chemistry and include several approved anticancer drugs. nih.gov This approach alters the size, shape, and electronic distribution of the molecule, enabling new interactions with biological targets.

A notable example involves the fusion of a phthalazinone ring to the pyrido[3,4-d]pyrimidine moiety. nih.gov This hybrid design was computationally investigated to create dual inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1) and Cyclin-dependent kinase 4 (CDK4), two important targets in triple-negative breast cancer. nih.gov This demonstrates how ring fusion can be employed to achieve a multi-target profile, a desirable attribute in complex diseases like cancer. Other research has explored the synthesis of benzofuran-fused pyridopyrimidines, further illustrating the utility of this strategy in generating structural diversity and novel biological activities. researchgate.net

Computational Approaches in SAR and SBDD

Computational methods are indispensable tools in modern drug discovery, providing insights into ligand-protein interactions that guide the rational design of new inhibitors. Molecular docking and molecular dynamics simulations have been extensively applied to the pyrido[3,4-d]pyrimidine class of compounds.

Molecular docking is used to predict the preferred binding orientation of a ligand to its protein target. For pyrido[3,4-d]pyrimidine derivatives, docking studies have been crucial in elucidating their mechanism of action as kinase inhibitors.

In studies targeting Monopolar spindle 1 (Mps1) kinase, a series of pyrido[3,4-d]pyrimidine inhibitors were docked into the ATP-binding site. nih.govmdpi.com The results revealed that the core scaffold establishes significant hydrophobic interactions with the hinge region of the kinase. mdpi.com The pyrimidine ring portion of the scaffold was observed to form a key hydrogen bond with the backbone of residue Gly605. nih.govmdpi.com Furthermore, the docking studies identified a consistent set of hydrophobic interactions with surrounding residues. nih.govmdpi.com The R5 group of the inhibitor, particularly when it was an imidazole (B134444) or triazole, was shown to form an additional hydrogen bond with Lys529, which was not observed with pyrazole (B372694) substituents. mdpi.com

The following table details key interactions identified through molecular docking studies.

Compound ClassTarget ProteinKey Interacting ResiduesType of InteractionReference
Pyrido[3,4-d]pyrimidinesMps1 KinaseGly605Hydrogen Bond nih.govmdpi.com
Pyrido[3,4-d]pyrimidinesMps1 KinaseLys529Hydrogen Bond (with specific R5 groups) mdpi.com
Pyrido[3,4-d]pyrimidinesMps1 KinaseI531, V539, M602, C604, N606, I607, L654, I663, P673Hydrophobic Interactions nih.govmdpi.com
Fused Pyrido[3,4-d]pyrimidinePARP1 / CDK4Not specifiedBinding affinity checked via docking nih.gov

These detailed interaction maps are invaluable for designing new compounds with improved affinity and selectivity. nih.gov

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the predicted ligand-protein complex over time in a simulated physiological environment. nih.gov

MD simulations have been used to validate the binding modes of pyrido[3,4-d]pyrimidine inhibitors proposed by docking studies. nih.govmdpi.com For Mps1 inhibitors, 200-nanosecond simulations were performed to confirm the stability of the complex and the persistence of key interactions, such as the hydrogen bonds and hydrophobic contacts. nih.gov Similarly, MD simulations were employed to evaluate the stability of the designed fused pyrido[3,4-d]pyrimidine-phthalazinone hybrids in complex with their targets, PARP1 and CDK4. nih.gov These simulations provide a higher level of confidence in the proposed binding hypotheses and are a critical step in structure-based drug design before committing to chemical synthesis. nih.gov

ADMET Prediction and Pharmacokinetic Profiling

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component in the development of new therapeutic agents. For derivatives of the pyrido[3,4-d]pyrimidine scaffold, including this compound, in silico and in vitro methods are employed to predict their pharmacokinetic profiles and potential liabilities. These studies are crucial for optimizing lead compounds and increasing the likelihood of success in later stages of drug development.

In silico ADMET prediction for a range of pyrimidine and fused pyrimidine derivatives has been explored in various studies. For instance, investigations into pyrimidine analogues often involve the calculation of physicochemical properties that influence their pharmacokinetic behavior. researchgate.net Parameters such as lipophilicity (logP), aqueous solubility, and the potential for blood-brain barrier (BBB) penetration are commonly assessed. researchgate.net For pyrazolo[3,4-d]pyrimidine derivatives, computational tools have been used to predict that most compounds would exhibit good to moderate human intestinal absorption and would not be expected to cross the blood-brain barrier. researchgate.net

Experimental pharmacokinetic profiling has been conducted on related scaffolds. A study on a library of pyrido[4,3-d]pyrimidines revealed that the substitution pattern significantly impacts biopharmaceutical properties. This research highlighted a broad range in intestinal fluid solubility and Caco-2 permeability coefficients across the tested analogues. researchgate.net Specifically, certain substituents were found to either decrease solubility or impair permeability. researchgate.net While all tested analogs showed stability in human intestinal microsomes, their hepatic metabolism was predicted to be in the intermediate to high range. researchgate.net Furthermore, a correlation was established between the polar surface area of the compounds and both their Caco-2 permeability and metabolic stability. researchgate.net

For the pyrido[3,4-d]pyrimidine series, studies on 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as histone lysine demethylase inhibitors have demonstrated their cellular permeability using the Caco-2 assay, a key indicator of intestinal absorption. In a study of pyrido [3,4-d] pyrimidine derivatives as Mps1 inhibitors, ADMET properties were predicted, and it was found that the designed compounds had favorable characteristics. mdpi.com

The following table summarizes predicted ADMET properties for representative pyrido[3,4-d]pyrimidine analogs based on computational models and findings from related heterocyclic systems.

Compound/Analog Series Predicted Property Finding/Observation Potential Implication
Pyrido[3,4-d]pyrimidine derivativesBlood-Brain Barrier (BBB) PenetrationGenerally predicted to be low.Reduced risk of central nervous system side effects.
Pyrido[3,4-d]pyrimidine derivativesHuman Intestinal Absorption (HIA)Predicted to be good for many analogs.Suitable for oral administration.
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-onesCaco-2 PermeabilityDemonstrated cellular permeability.Good potential for oral absorption.
Pyrido[4,3-d]pyrimidine analogsMetabolic StabilityStable in intestinal microsomes but moderate to high hepatic metabolism.Potential for first-pass metabolism, may require structural modification to improve stability.
Pyrido[4,3-d]pyrimidine analogsSolubilityHighly dependent on substitution pattern.Substituents must be chosen carefully to ensure adequate solubility.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding drug design and optimization.

While specific QSAR models for this compound are not extensively reported in the public domain, the principles of SAR have been explored for the broader pyrido[3,4-d]pyrimidine scaffold, providing valuable insights. For example, a study on the interaction mechanism of pyrido[3,4-d]pyrimidine inhibitors with Monopolar spindle 1 (Mps1) kinase revealed key structural features for potent inhibition. mdpi.com Molecular docking and dynamics simulations showed that the pyrido[3,4-d]pyrimidine core establishes crucial hydrophobic interactions within the hinge region of the kinase. mdpi.com Furthermore, the pyrimidine ring was observed to form a hydrogen bond with the backbone of Gly605, a critical interaction for activity. mdpi.com

The study also highlighted the importance of substituents at various positions. For instance, imidazole and triazole groups at the R5 position were able to form an additional hydrogen bond with Val529, which was not observed with a pyrazole substituent, suggesting a rationale for the differential activity of these analogs. mdpi.com Based on these structural insights, new compounds were designed with predicted superior inhibitory potential. mdpi.com

In a different context, the structure-activity relationships of 4-substituted amino-2-methylpyrido[3,4-d]pyrimidines have been investigated as cytokinin analogs. acs.org This research demonstrates that modifications at the 4-position, the same position bearing the chloro group in the title compound, significantly influence biological activity.

The following table outlines the key structural features and their impact on the activity of pyrido[3,4-d]pyrimidine derivatives based on published SAR studies.

Structural Feature Position Observed Effect on Activity Inferred SAR Principle
Pyrido[3,4-d]pyrimidine coreCore ScaffoldForms essential hydrophobic interactions with the target protein's hinge region. mdpi.comThe core scaffold is a critical pharmacophore for binding.
Pyrimidine N1Core ScaffoldActs as a hydrogen bond acceptor (e.g., with Gly605 in Mps1). mdpi.comA hydrogen bond acceptor at this position is crucial for anchoring the inhibitor.
SubstituentR5Can form additional hydrogen bonds (e.g., imidazole/triazole with Val529 in Mps1). mdpi.comThe nature of the substituent at this position can significantly modulate potency through specific interactions.
Substituent4-positionActivity is sensitive to the nature of the substituent. acs.orgThe 4-position is a key site for modification to optimize biological activity.
Amino group6-positionIntroduction of an amino group led to a complete loss of CXCR2 antagonistic activity in one study. nih.govThe electronic and steric properties at the 6-position are important for this specific activity.
Furanyl group6-positionA 6-furanyl substituent showed antagonistic potency, which was lost upon methylation of the furan. nih.govSubtle changes to substituents can have a profound impact on activity, indicating a well-defined binding pocket.

These SAR findings, although from different biological targets, underscore the importance of the substitution pattern around the pyrido[3,4-d]pyrimidine core in determining biological activity. For this compound, the chloro group at the 4-position serves as a key reactive handle for introducing a variety of substituents, allowing for the systematic exploration of the chemical space to develop potent and selective modulators of various biological targets. The development of a robust QSAR model would require a dataset of a series of 4-substituted pyrido[3,4-d]pyrimidine analogs with corresponding biological activity data against a specific target.

V. Preclinical Studies and in Vivo Efficacy

Cytotoxicity Evaluation in Cancer Cell Lines (e.g., NCI 60 Panel)

Derivatives of the pyrido[3,4-d]pyrimidine (B3350098) scaffold have been synthesized and evaluated for their anticancer potential using comprehensive screening panels. A notable study involved the creation of a series of 4-substituted 2-amino-pyrido[3,4-d]pyrimidine analogs, which were developed from a 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine intermediate. These compounds were subsequently tested against the 60 human tumor cell lines of the US National Cancer Institute (NCI-60). The screening revealed that while most cancer cell types, including leukemia, melanoma, and colon cancer, were generally resistant, certain compounds demonstrated highly selective and potent growth inhibition against specific cancer cell lines.

The NCI-60 screening highlighted a pronounced disease-oriented selectivity for derivatives of pyrido[3,4-d]pyrimidine. acs.org Significant growth inhibition was observed against the UO-31 renal cancer cell line and two breast cancer cell lines, MCF-7 and MDA-MB-468. acs.org

For instance, one of the most effective compounds against the UO-31 renal cancer cell line featured an amine linker at the C-4 position and a methoxy (B1213986) group at the C-8 position. acs.org In the context of breast cancer, a derivative with a 3-fluoro substitution demonstrated the most substantial growth inhibition against both MCF-7 and MDA-MB-468 cell lines, along with high selectivity compared to the other cell lines in the panel. acs.org This suggests that specific substitutions on the pyrido[3,4-d]pyrimidine core are crucial for targeting these particular cancer types. acs.org

Below is a table summarizing the growth inhibition percentages for selected pyrido[3,4-d]pyrimidine derivatives against these sensitive cell lines.

CompoundSubstitution PatternCell LineCancer TypeGrowth Inhibition (%)
Compound 213-Fluoro substitutionMCF-7Breast Cancer60.77
Compound 213-Fluoro substitutionMDA-MB-468Breast Cancer71.42
Compound 13Amine linker at C-4, Methoxy at C-8UO-31Renal CancerHigh

The challenge of multidrug resistance (MDR) in cancer chemotherapy is often linked to the overexpression of efflux transporter proteins like P-glycoprotein (P-gp, ABCB1) and Breast Cancer Resistance Protein (BCRP, ABCG2). nih.gov Research has implicated the pyrido[3,4-d]pyrimidine scaffold in the context of these resistance mechanisms. Specifically, the compound 6-(methylamino)pyrido[3,4-d]pyrimidine was included in a study investigating how tyrosine kinase inhibitors influence the expression of ABCG2. nih.gov This suggests that certain pyrido[3,4-d]pyrimidine derivatives may interact with pathways that regulate these efflux pumps, potentially offering a strategy to circumvent or modulate MDR in cancer cells. nih.gov

In Vivo Efficacy in Animal Models

The promising in vitro results of pyrido[3,4-d]pyrimidine derivatives have been extended to in vivo animal models. In one study, 4,6-disubstituted pyrido[3,4-d]pyrimidines were evaluated in a BT474 breast tumor xenograft model. The compounds were reported to completely inhibit tumor growth following administration. frontiersin.org

In another line of research, pyrido[3,4-d]pyrimidine-based inhibitors of Monopolar Spindle Kinase 1 (MPS1) were tested in a human tumor xenograft model. acs.orgnih.gov These studies confirmed that the compounds achieved effective biomarker modulation in vivo, demonstrating that they could reach their target and exert a biological effect within a tumor. acs.orgnih.gov Further optimization of this series led to the discovery of BOS172722, a clinical candidate that was assessed in a Dox-DLD1 xenograft model, where it showed a pronounced reduction of MPS1 autophosphorylation, confirming in vivo target engagement. acs.org Another pyrido[3,4-d]pyrimidine derivative was shown to relieve a TNFα-induced systemic inflammatory response syndrome in an in vivo model. nih.gov

Mechanism of Action Studies at the Cellular and Molecular Level

Investigations into how pyrido[3,4-d]pyrimidines exert their anticancer effects have pointed to multiple cellular and molecular mechanisms, primarily the induction of programmed cell death and interference with the cell division cycle.

Several studies confirm that pyrido[3,4-d]pyrimidine derivatives can trigger apoptosis in cancer cells. scinews.uz Mechanistic studies on a particularly potent derivative in MGC803 gastric cancer cells revealed that it induced apoptosis in a manner dependent on both concentration and time. scinews.uz At the molecular level, this was accompanied by the upregulation of the pro-apoptotic protein Bid and increased cleavage of Poly (ADP-ribose) polymerase (PARP). acs.orgscinews.uz Cleavage of PARP is a hallmark of apoptosis, indicating the activation of caspases and the final stages of programmed cell death. acs.org

The pyrido[3,4-d]pyrimidine scaffold has been shown to interfere with cell cycle progression through distinct mechanisms. One major target identified is Monopolar Spindle Kinase 1 (MPS1), a critical component of the spindle assembly checkpoint that ensures proper chromosome segregation during mitosis. nih.govmdpi.com By inhibiting MPS1, these compounds disrupt the transition from metaphase to anaphase, a key step in the M phase of the cell cycle. nih.gov

Other studies have revealed a different point of cell cycle intervention. A pyrido[3,4-d]pyrimidine derivative was found to down-regulate the expression of Cyclin D1. scinews.uz Cyclin D1, in partnership with CDK4, is a crucial regulator that modulates the advancement of the cell cycle through the G1/S phase transition. scinews.uz By suppressing Cyclin D1, this compound effectively blocks the cell cycle at the G1/S checkpoint, thereby inhibiting cell proliferation. scinews.uz

Inhibition of Cell Migration

The pyrido[3,4-d]pyrimidine scaffold is a key component in the development of compounds that inhibit cell migration, primarily through the antagonism of the human chemokine receptor CXCR2. Upregulation of CXCR2 signaling is a critical factor in tumor development, promoting angiogenesis, metastasis, and the migration of tumor cells. mdpi.comresearchgate.net For instance, the chemokines CXCL1 and CXCL8 have been shown to promote the growth and metastasis of melanoma cells, a process that can be counteracted by CXCR2 inhibition. researchgate.net

One of the crucial mechanisms by which CXCR2 influences tumor growth is by stimulating the migration, survival, and proliferation of microvascular endothelial cells, which is essential for angiogenesis. researchgate.net Derivatives of the pyrido[3,4-d]pyrimidine structure have been identified as promising CXCR2 antagonists. mdpi.comnih.gov In preclinical models, the antagonism of CXCR2 has been shown to inhibit spontaneous lung metastases. researchgate.net

A study exploring pyrido[3,4-d]pyrimidine analogues identified a specific compound as a potent CXCR2 antagonist with an IC₅₀ value of 0.11 µM in a kinetic fluorescence-based calcium mobilization assay. mdpi.com This highlights the potential of this chemical class to disrupt the signaling pathways that lead to cell migration.

Table 1: CXCR2 Antagonistic Activity of a Pyrido[3,4-d]pyrimidine Analogue

Compound Target Assay Result (IC₅₀)

Signal Transduction Pathway Modulation

Derivatives of 4-Chloropyrido[3,4-d]pyrimidine have been extensively studied for their ability to modulate various signal transduction pathways, a key factor in the development of many cancers. nih.gov The anticancer properties of these compounds are often attributed to their capacity to inhibit specific kinases involved in cell signaling. mdpi.com

Kinase Inhibition:

The pyrido[3,4-d]pyrimidine structure is a well-established scaffold for kinase inhibitors. mdpi.com These compounds often act as ATP-competitive inhibitors, targeting the enzymatic activity of kinases that are crucial for cell growth, proliferation, differentiation, and survival. nih.govmdpi.com

Monopolar Spindle 1 (Mps1) Kinase: A series of novel 2,8-disubstituted pyrido[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Mps1, a dual-specific kinase that plays a critical role in mitotic checkpoint signaling. mdpi.comnih.govmdpi.com Overexpression of Mps1 is linked to the survival of aneuploid cancer cells, making it a viable target for cancer therapy. nih.govmdpi.com Molecular modeling studies have revealed that these inhibitors bind to key residues in the Mps1 active site, including G605 and K529, through the formation of stable hydrogen bonds. nih.govmdpi.com

HER Family Kinases: The pyrido[3,4-d]pyrimidine derivative, Tarloxotinib, is a hypoxia-activated prodrug that acts as a Pan-HER kinase inhibitor, targeting all members of the HER family. mdpi.com This compound is designed to release its active metabolite specifically within the tumor microenvironment, where it irreversibly inhibits HER kinases. mdpi.com

Phosphoinositide 3-kinases (PI3K): While not a direct derivative of the 4-chloro- a related pyridopyrimidine, Seletalisib, highlights the scaffold's potential. It is a highly selective inhibitor of PI3Kδ, an enzyme that is central to the regulation of immune cell development, survival, and function. mdpi.com

The ability of this class of compounds to target aberrant signaling pathways represents a shift towards more molecularly targeted cancer therapies. nih.gov

Table 2: Pyrido[3,4-d]pyrimidine Derivatives and their Targeted Signal Transduction Pathways

Derivative Class Target Kinase Pathway
2,8-disubstituted pyrido[3,4-d]pyrimidines Monopolar spindle 1 (Mps1) Mitotic Checkpoint Signaling
Tarloxotinib Pan-HER family RAS/MAPK Pathway

Resistance Mechanisms and Strategies to Overcome Them

The development of drug resistance is a significant hurdle in cancer treatment. The pyrido[3,4-d]pyrimidine scaffold offers potential strategies to overcome these resistance mechanisms, particularly through the inhibition of the CXCR2 signaling pathway.

Upregulation of CXCR2 signaling has been linked to increased resistance to both chemotherapy and immunotherapy. researchgate.net Malignant cells that survive treatment with chemo- or radiotherapy have been found to have a greater expression of CXCR2 ligands. researchgate.net This suggests that targeting CXCR2 could resensitize tumors to existing treatments.

One of the primary mechanisms by which CXCR2 contributes to drug resistance is through the recruitment of myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment. researchgate.net High numbers of MDSCs are associated with a poor response to therapy. researchgate.net By blocking CXCR2, pyrido[3,4-d]pyrimidine-based antagonists can inhibit the recruitment of these immunosuppressive cells.

Preclinical studies have demonstrated that the knockdown of CXCR2 can improve the therapeutic response to conventional chemotherapeutic agents like paclitaxel (B517696) and doxorubicin. researchgate.net Furthermore, combination therapies that include a CXCR2 antagonist alongside an immune checkpoint inhibitor have shown success in inhibiting tumor growth and improving survival in preclinical models. researchgate.net This indicates that pyrido[3,4-d]pyrimidine derivatives that target CXCR2 could be employed as part of a multi-pronged approach to combat drug resistance in cancer. mdpi.comnih.gov

Vi. Future Directions and Research Perspectives

Development of Novel Synthetic Routes for Enhanced Yields and Selectivity

The generation of diverse libraries of pyrido[3,4-d]pyrimidine (B3350098) derivatives for drug discovery is contingent upon efficient and versatile synthetic strategies. A primary focus in the field is the development of new routes that offer improved yields, greater selectivity, and the ability to rapidly introduce a wide range of substituents.

A new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives has been designed and synthesized with a focus on creating potential anticancer agents. nih.gov A key intermediate in this process is 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine . This intermediate is prepared by refluxing its precursor compound in phosphorus oxychloride. nih.gov Once formed, this chlorinated intermediate serves as a versatile anchor for further diversification. Researchers have successfully employed palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions at the C-4 position to introduce a variety of molecular fragments, demonstrating a convenient and efficient strategy for rapidly generating diverse analogs. nih.gov

Other synthetic approaches have also been explored to build the core scaffold. One method begins with commercially available 3,5-dichloropyridine-4-carbonitrile, which undergoes nucleophilic aromatic substitution with sodium azide (B81097), followed by a series of transformations to construct the fused pyrimidine (B1678525) ring. nih.gov Another route utilizes 5-bromo-4-methyl-3-nitropyridine as the starting material, which is subjected to Jones oxidation to form a carboxylic acid, followed by amidation and cyclization steps. nih.gov

These evolving synthetic strategies are crucial for expanding the chemical space around the pyrido[3,4-d]pyrimidine core, enabling comprehensive structure-activity relationship (SAR) studies.

Table 1: Synthetic Strategies for Pyrido[3,4-d]pyrimidine Derivatives

Starting MaterialKey Intermediate/ReactionPurposeReference
2-amino-4-picoline derivative4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine Versatile intermediate for C-4 substitution via cross-coupling or SNAr reactions. nih.gov
3,5-dichloropyridine-4-carbonitrileNucleophilic aromatic substitution with sodium azideConstruction of the pyridine (B92270) portion of the scaffold. nih.gov
5-bromo-4-methyl-3-nitropyridineJones oxidation followed by amidation and cyclizationAlternative route to the core heterocyclic system. nih.gov

Exploration of New Biological Targets for Pyrido[3,4-d]pyrimidine Derivatives

While initially explored for a limited set of targets, the pyrido[3,4-d]pyrimidine scaffold is now being investigated against a broader range of biological molecules implicated in various diseases. This class of compounds is predominantly associated with kinase inhibition, but research has unveiled its potential to modulate other enzyme families and receptors. mdpi.comnih.gov

Key biological targets for which pyrido[3,4-d]pyrimidine derivatives have shown inhibitory activity include:

Kinases: This is the most referenced target class for these compounds. nih.gov

Monopolar Spindle Kinase 1 (MPS1): A series of pyrido[3,4-d]pyrimidine-based inhibitors were discovered and optimized using a structure-based hybridization approach. These compounds display excellent potency and high selectivity for MPS1, a crucial regulator of the spindle assembly checkpoint, making it an attractive target in chromosomally unstable cancers. acs.org

HER Family Kinases: Tarloxotinib , a pyrido[3,4-d]pyrimidine derivative, is a hypoxia-activated prodrug that functions as a Pan-HER kinase inhibitor, targeting all members of the human epidermal growth factor receptor family. mdpi.comnih.gov

Histone Lysine (B10760008) Demethylases (KDMs): 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have been identified as potent, cell-permeable inhibitors of KDM4 (JMJD2) and KDM5 (JARID1) subfamily members, which are involved in epigenetic regulation and are considered promising cancer targets. nih.govacs.org

Matrix Metalloproteinase-13 (MMP-13): Pyrido[3,4-d]pyrimidin-4-ones have been shown to be potent and selective inhibitors of MMP-13, an enzyme implicated in the degradation of extracellular matrix during osteoarthritis and cancer metastasis. nih.gov

Chemokine Receptor CXCR2: The pyrido[3,4-d]pyrimidine scaffold has been explored for its potential as an antagonist of the human chemokine receptor CXCR2. nih.gov Upregulated CXCR2 signaling is a factor in numerous inflammatory diseases and cancer, making its antagonism a promising therapeutic strategy. nih.gov

Table 2: Investigated Biological Targets for Pyrido[3,4-d]pyrimidine Derivatives

Biological TargetDerivative Class/Example CompoundTherapeutic AreaReference
Monopolar Spindle Kinase 1 (MPS1)Pyrido[3,4-d]pyrimidine seriesOncology acs.org
HER Family KinasesTarloxotinib Oncology mdpi.comnih.gov
KDM4/KDM5 Demethylases8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-onesOncology nih.govacs.org
Matrix Metalloproteinase-13 (MMP-13)Pyrido[3,4-d]pyrimidin-4-onesInflammation, Oncology nih.gov
Chemokine Receptor CXCR2Pyrido[3,4-d]pyrimidine analoguesInflammation, Oncology nih.gov

Design and Synthesis of Multi-Targeted Agents

The complexity of diseases like cancer, which often involve multiple redundant signaling pathways, has spurred interest in developing multi-targeted agents. These drugs can simultaneously inhibit several key targets, potentially leading to enhanced efficacy and a lower likelihood of developing drug resistance. The pyrido[3,4-d]pyrimidine scaffold is well-suited for this approach.

A prime example is Tarloxotinib , which is designed as a Pan-HER kinase inhibitor, targeting all members of the HER family (EGFR, HER2, HER3, HER4). mdpi.comnih.gov This broad activity is intended to overcome resistance mechanisms that can arise from signaling redundancy within this family of receptor tyrosine kinases.

Similarly, derivatives that inhibit both the KDM4 and KDM5 families of histone lysine demethylases represent another form of multi-targeted therapy. acs.org By acting on different epigenetic regulators, these compounds can exert a broader influence on the transcriptional landscape of cancer cells. The design of such molecules involves creating a chemical structure that can effectively fit into the active sites of multiple related enzymes.

Combinatorial Chemistry and High-Throughput Screening in Drug Discovery

Modern drug discovery relies heavily on the integration of combinatorial chemistry and high-throughput screening (HTS) to accelerate the identification of new lead compounds. benthamscience.comresearchgate.net These methodologies have been instrumental in exploring the potential of the pyrido[3,4-d]pyrimidine scaffold.

Combinatorial chemistry principles are evident in the development of synthetic routes that allow for the rapid generation of a library of analogues from a common intermediate, such as 4-chloropyrido[3,4-d]pyrimidin-2-amine . nih.gov By systematically varying the substituents at the C-4 position, researchers can efficiently explore the structure-activity relationship (SAR) and optimize compounds for potency and selectivity. nih.gov

Once these libraries are synthesized, HTS is employed to evaluate their biological activity against specific targets or across entire cell lines. For instance, a set of sixteen newly synthesized pyrido[3,4-d]pyrimidine analogs were evaluated using the National Cancer Institute's 60 human tumor cell line (NCI 60) screen. nih.gov This approach allows for the rapid identification of compounds with potent growth-inhibitory effects and can reveal patterns of activity that suggest a specific mechanism of action. nih.gov In another successful example, a modestly potent hit from a focused kinase library screen was the starting point for a structure-based optimization effort that led to a novel and highly potent series of MPS1 inhibitors based on the pyrido[3,4-d]pyrimidine core. acs.org

Clinical Translation Potential of Promising Candidates

The ultimate goal of medicinal chemistry research is the clinical translation of promising compounds into effective therapies. Several pyrido[3,4-d]pyrimidine derivatives have shown characteristics that suggest significant potential for future clinical development.

The most prominent example is Tarloxotinib , which has advanced into clinical trials for non-small cell lung cancer (NSCLC) (NCT03743350). mdpi.comnih.gov Its innovative design as a hypoxia-activated prodrug is a key feature enhancing its clinical potential. This mechanism allows the active drug to be released preferentially in the hypoxic microenvironment of solid tumors, thereby targeting cancer cells while minimizing exposure and potential toxicity to healthy, well-oxygenated tissues. mdpi.comnih.gov

Other preclinical candidates have also demonstrated promising profiles. For example, a pyrido[3,4-d]pyrimidine derivative, referred to as compound 30 , exhibited potent antitumor activity against the MGC803 human gastric cancer cell line with an IC₅₀ value of 0.59 μM and was shown to induce apoptosis. researchgate.netnih.gov Another optimized MPS1 inhibitor, compound 34h , not only showed excellent potency and selectivity but also demonstrated a satisfactory pharmacokinetic profile in rodents and effectively inhibited its target in an in vivo human tumor xenograft model. acs.org The identification of compounds with highly selective inhibitory effects against specific cancer cell lines, such as those for renal and breast cancer, further underscores the therapeutic potential of this scaffold. nih.gov

Q & A

Q. How are conflicting cytotoxicity results interpreted in SAR studies?

  • Answer : Discrepancies arise from cell-specific toxicity (e.g., MRC-5SV2 vs. PMM). For compound 45 , CC50_{50} > 64 µM in PMM but 12 µM in MRC-5SV2 necessitates using selective indices (SI = CC50_{50}/IC50_{50}) to prioritize candidates with SI > 50 .

Q. What strategies validate target engagement in antiparasitic mechanisms?

  • Answer : 3H^3H-labeled nucleoside uptake assays in Leishmania demonstrate competitive inhibition of purine salvage pathways. Compound 44 reduces 3H^3H-hypoxanthine incorporation by >80%, confirming interference with purine transport .

Q. How is metabolic stability assessed for preclinical candidates?

  • Answer : Incubation with human liver microsomes (HLM) and S9 fractions at 37°C for 60 min, followed by LC-MS quantification of parent compound. Compound 44 shows no degradation, supporting its advancement to in vivo PK studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloropyrido[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Chloropyrido[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.